3-Iodo-2,5-dimethylthiophene
Overview
Description
3-Iodo-2,5-dimethylthiophene is an organic compound with the molecular formula C6H7IS . It has an average mass of 238.089 Da and a monoisotopic mass of 237.931305 Da .
Synthesis Analysis
Thiophene derivatives, including 3-Iodo-2,5-dimethylthiophene, can be synthesized through various methods such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . For instance, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of 3-Iodo-2,5-dimethylthiophene consists of a five-membered ring made up of one sulfur atom and four carbon atoms . The iodine atom and two methyl groups are attached to the thiophene ring .Chemical Reactions Analysis
Thiophene and its derivatives, including 3-Iodo-2,5-dimethylthiophene, can undergo various types of reactions such as nucleophilic, electrophilic, and radical reactions leading to substitution on the thiophene ring . For instance, thiophene easily reacts with electrophiles due to the presence of sulfur atom that contributes two π electrons to the aromatic sextet .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Iodo-2,5-dimethylthiophene, such as its melting point, boiling point, density, and molecular weight, can be found in various chemical databases .Scientific Research Applications
Catalysis and Chemical Synthesis
3-Iodo-2,5-dimethylthiophene has been involved in research exploring catalysis and chemical synthesis. For example, copper (I) catalysis has been used for the formation of derivatives of dimethylthiophene. This process investigated the influence of cosolvents and reaction temperatures, emphasizing the role of 3-Iodo-2,5-dimethylthiophene in organic synthesis and catalysis (Peeters, Jacobs, Eevers, & Geise, 1994).
Molecular Structure Studies
Studies on the molecular structure of derivatives of 2,5-dimethylthiophene, closely related to 3-Iodo-2,5-dimethylthiophene, have been conducted to understand their molecular characteristics. Gas electron diffraction and ab initio SCF calculations have been used to determine structures, aiding in the understanding of the physical and chemical properties of such molecules (Tanabe, Takeuchi, & Konaka, 1993).
Organic Chemistry Research
In organic chemistry, 3-Iodo-2,5-dimethylthiophene is involved in various reactions, such as C-H bond activation and C-C bond formation. Research in this area explores the reactivity of thiophene compounds under different conditions, offering insights into their potential applications in organic synthesis and material science (Paneque, Poveda, Salazar, Carmona, & Ruiz-Valero, 2003).
Material Science and Surface Chemistry
Research has also delved into the adsorption of thiophene and its derivatives on metal surfaces. Such studies are crucial for understanding the interactions at the molecular level, which is significant in material science and surface chemistry. This includes the study of molecular adsorption at step edges using cryogenic scanning tunneling microscopy (Frank, Chen, & Hamers, 1995).
Future Directions
Thiophene-based analogs, including 3-Iodo-2,5-dimethylthiophene, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in the study of 3-Iodo-2,5-dimethylthiophene and similar compounds may involve further exploration of their synthesis, properties, and potential applications in various fields.
properties
IUPAC Name |
3-iodo-2,5-dimethylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IS/c1-4-3-6(7)5(2)8-4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOXGOWAOZUVEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60305462 | |
Record name | 3-iodo-2,5-dimethylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60305462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-2,5-dimethylthiophene | |
CAS RN |
40197-02-2 | |
Record name | 40197-02-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170827 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-iodo-2,5-dimethylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60305462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-iodo-2,5-dimethylthiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.